molecular formula C27H32O5 B12375386 5-O-benzoyl-20-deoxyingenol

5-O-benzoyl-20-deoxyingenol

Cat. No.: B12375386
M. Wt: 436.5 g/mol
InChI Key: KLMKTIKJNCIWMW-PYOZVZRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-O-benzoyl-20-deoxyingenol involves the extraction from the roots of Euphorbia kansui using ethanol. The ethanol extract is then subjected to various chromatographic techniques to isolate the compound

Chemical Reactions Analysis

Types of Reactions

5-O-Benzoyl-20-deoxyingenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-O-benzoyl-20-deoxyingenol include:

Uniqueness

This compound is unique due to its specific chemical structure and its potent biological activity as a topoisomerase II inhibitor. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

[(1S,4S,5R,6R,9R,10R,12R,14R)-4,5-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate

InChI

InChI=1S/C27H32O5/c1-14-11-18-20-19(25(20,4)5)12-16(3)26(22(18)29)13-15(2)21(28)27(26,31)23(14)32-24(30)17-9-7-6-8-10-17/h6-11,13,16,18-21,23,28,31H,12H2,1-5H3/t16-,18-,19-,20+,21+,23-,26+,27-/m1/s1

InChI Key

KLMKTIKJNCIWMW-PYOZVZRKSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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